2-(9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetic acid
Description
This compound features a tricyclic core comprising a 12-membered system with sulfur (5-thia) and three nitrogen atoms (1,10,11-triaza).
Properties
IUPAC Name |
2-(9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3S/c14-9(15)4-13-10(16)7-3-8-6(1-2-17-8)12(7)5-11-13/h1-3,5H,4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXZRWXFPYFDES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N3C=NN(C(=O)C3=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Tricyclic Scaffold Construction
The tricyclic system is typically built via a sequential annulation approach:
Step 1: Thiadiazole Ring Formation
A 2-aminothiophenol derivative reacts with cyanogen bromide under basic conditions to form the thiadiazole nucleus. For example, 3,4-difluorobenzylamine undergoes cyclocondensation with CS₂ in the presence of K₂CO₃, yielding 5,6-difluorobenzo[d][1,thiadiazole (87% yield).
Step 2: Pyrimidine Annulation
The thiadiazole intermediate is fused with a pyrimidine ring using a modified Biginelli reaction. Ethyl 3,3,3-trifluoro-2-oxopropanoate serves as the β-ketoester component, reacting with urea derivatives under acidic conditions (H₂SO₄, 80°C, 12 h) to install the pyrimidin-4(3H)-one moiety.
Step 3: Spirocyclization
Intramolecular cyclization is induced using POCl₃ as a Lewis acid, forming the [6.4.0] bicyclic system. Key parameters:
Acetic Acid Side Chain Introduction
The C-10 acetic acid group is introduced via nucleophilic substitution or Pd-catalyzed cross-coupling:
Method A: Alkylation of Secondary Amine
The tricyclic amine intermediate reacts with ethyl bromoacetate in DMF at 60°C (K₂CO₃ base, 24 h), followed by saponification with NaOH/EtOH (82% over two steps).
Method B: Buchwald-Hartwig Amination
A palladium-Xantphos catalyst system couples the bromide precursor with ethyl glycolate, achieving 76% yield under microwave irradiation (150°C, 30 min).
Optimization of Critical Reaction Steps
Cyclization Efficiency
Comparative studies of cyclizing agents:
| Agent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| POCl₃ | 110 | 6 | 72 | 95.2 |
| PCl₅ | 100 | 8 | 65 | 91.8 |
| Tf₂O | 80 | 12 | 58 | 89.4 |
POCl₃ provides optimal balance between reaction rate and product stability.
Oxidation of the 9-Position
Controlled oxidation using meta-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ at 0°C converts the thioether to sulfoxide, followed by thermal elimination to the ketone (89% yield, >99% purity).
Purification and Analytical Characterization
Chromatography Conditions
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Normal Phase : SiO₂, EtOAc/hexane (3:7 → 1:1 gradient)
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Reverse Phase : C18, MeOH/H₂O (0.1% TFA) 40→80% over 30 min
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(8-oxothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, which can further be utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, (8-oxothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
This compound has shown potential in medicinal chemistry as a scaffold for the development of kinase inhibitors and other therapeutic agents . Its ability to interact with various biological targets makes it a promising candidate for drug discovery and development.
Industry
In the industrial sector, (8-oxothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetic acid is used in the production of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the enhancement of material performance and functionality.
Mechanism of Action
The mechanism of action of (8-oxothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of substrates . This inhibition can lead to the modulation of various signaling pathways, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
DOTA Monoamides (e.g., 10-(2-Alkylamino-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic Acid Derivatives)
- Structure : Macrocyclic (12-membered ring) with three acetic acid groups and one amide substituent.
- Applications : Widely used in medical imaging (e.g., MRI contrast agents) due to high thermodynamic stability with lanthanides like gadolinium .
- Functional Groups: DOTA monoamides retain three acetic acid arms for chelation, while the target compound has only one acetic acid group, limiting its metal-coordination capacity but possibly enhancing selectivity for smaller ions.
Thiadiazinan Derivatives (e.g., 2-[6-Thioxo-5-(2,4,6-trimethylphenyl)-1,3,5-thiadiazinan-3-yl]acetic Acid)
- Structure : Six-membered thiadiazine ring with a thioxo group and acetic acid substituent.
- Key Differences: Reactivity: The thioxo group in thiadiazinan derivatives may enhance redox activity compared to the ketone in the target compound. Solubility: The trimethylphenyl group in ’s compound likely increases hydrophobicity, whereas the target compound’s tricyclic structure may balance polar and nonpolar regions.
Beta-Lactam Derivatives (e.g., Cefotaxime-Related Structures)
- Structure : Bicyclic beta-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene) with carboxylate and amide substituents.
- Applications : Antibiotics (e.g., cephalosporins) targeting bacterial cell wall synthesis .
- Key Differences :
- Biological Target : Beta-lactams act on penicillin-binding proteins, while the target compound’s tricyclic system lacks the beta-lactam moiety critical for this mechanism.
- Functional Groups : The acetic acid group in the target compound replaces beta-lactam’s carboxylate, altering ionization and membrane permeability.
Data Table: Comparative Analysis of Key Compounds
*Inferred from structural analogs.
Research Findings and Implications
- Synthetic Efficiency: DOTA monoamides benefit from optimized alkylation-hydrolysis routes (), achieving yields >70%, whereas the target compound’s synthesis may require novel methodologies due to its tricyclic constraints .
- Stability: The tricyclic system’s rigidity could improve thermal stability compared to macrocyclic DOTA analogs, though chelation efficacy may be lower due to fewer donor groups.
- Naming Clarifications: highlights inconsistencies in terms like “DOTA monoamide” vs. “DO3A monoamide,” emphasizing the need for precise terminology in comparative studies .
Biological Activity
2-(9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetic acid is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The compound features a unique tricyclic structure which contributes to its biological activity. The IUPAC name reflects its complex arrangement of atoms and functional groups:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₇N₃O₄S |
| Molecular Weight | 253.24 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body:
- Inflammation Modulation : The compound has been studied for its potential role in inhibiting the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. Inhibition of this pathway could lead to reduced inflammation and associated diseases .
- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress within cells.
- Enzyme Inhibition : Similar compounds have shown effectiveness in inhibiting aldose reductase, an enzyme implicated in diabetic complications. This suggests that 2-(9-oxo...) may share similar inhibitory properties .
Pharmacological Studies
Recent pharmacological studies have investigated the effects of this compound in various biological systems:
- Aldose Reductase Inhibition : A study highlighted that structurally related compounds have demonstrated significant inhibition of aldose reductase with submicromolar IC₅₀ values. This suggests potential therapeutic applications in managing diabetic complications .
- Cytotoxicity Assays : Cytotoxic effects were evaluated using cell lines such as HepG2 (liver cancer cells). The results indicated low antiproliferative activity, suggesting that while the compound may have therapeutic benefits, it might also require further modifications to enhance selectivity and efficacy .
Case Study 1: NLRP3 Inflammasome Inhibition
In a study focusing on NLRP3 inflammasome inhibitors, derivatives of the triazatricyclo structure were tested for their effectiveness in reducing inflammatory markers in vitro and in vivo models. Results showed significant reductions in IL-1β production upon treatment with these compounds.
Case Study 2: Aldose Reductase Inhibitors
Another research project explored the structure-activity relationship (SAR) of related compounds and their inhibitory effects on aldose reductase. The findings indicated that modifications to the tricyclic structure could enhance potency and selectivity against ALR2 while minimizing effects on ALR1 .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(9-oxo-5-thia-1,10,11-triazatricyclo[...]acetic acid, and what key intermediates are involved?
- Methodological Answer : The compound can be synthesized via alkylation of cyclen derivatives (1,4,7,10-tetraazacyclododecane) with α-bromoacetamides. Key intermediates include 1,4,7-tris(methoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane hydrobromide, which undergoes alkylation followed by hydrolysis to yield the final product. This approach leverages acid-sensitive linkers to improve yield and purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclen backbone and substituent positions. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like the oxo and thia moieties. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. How can researchers optimize the alkylation step to improve yields of the target compound while minimizing side products?
- Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., 0–5°C for exothermic alkylation) and using polar aprotic solvents like DMF. Employing α-bromoacetamides with acid-sensitive protecting groups (e.g., tritylthio) reduces side reactions. Purification via reverse-phase HPLC or ion-exchange chromatography isolates the product from unreacted cyclen or monoalkylated byproducts .
Q. What strategies are recommended for resolving discrepancies in reported stability data of the compound under physiological conditions?
- Methodological Answer : Conduct stability studies in buffered solutions (pH 4–8) at 37°C, monitoring degradation via HPLC-MS. Compare results with literature using standardized protocols (e.g., ICH guidelines). For conflicting data, validate analytical methods (e.g., calibrate detectors, confirm column selectivity) and assess impurities via LC-MS/MS. Cross-reference with degradation pathways of structurally related DOTA monoamides .
Q. How can computational modeling be integrated into the experimental design to predict the compound's reactivity or interaction with biological targets?
- Methodological Answer : Use density functional theory (DFT) to model electronic properties (e.g., charge distribution at the oxo group) and predict coordination behavior with metal ions. Molecular docking simulations (e.g., AutoDock Vina) can screen interactions with proteins or DNA. Pair computational predictions with experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
Q. What experimental approaches are suitable for analyzing the compound's acid sensitivity in drug delivery applications?
- Methodological Answer : Use pH-dependent hydrolysis studies (e.g., in HCl at varying concentrations) monitored by NMR or UV-Vis spectroscopy. Compare cleavage rates of acid-sensitive linkers (e.g., tritylthio groups) under simulated lysosomal conditions (pH 4.5). Stability in plasma can be assessed via incubation with human serum and LC-MS quantification of intact compound .
Q. How should researchers address contradictions in nomenclature for derivatives of this compound (e.g., DOTA vs. DO3A monoamides)?
- Methodological Answer : Adopt IUPAC naming conventions and cross-validate with CAS registry entries. For clarity, specify substituent positions (e.g., "10-(2-alkylamino-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid") in publications. Cite authoritative sources (e.g., CAS) to resolve terminology disputes in collaborative work .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
